(E)-3-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE -

(E)-3-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Catalog Number: EVT-4814824
CAS Number:
Molecular Formula: C21H18F2N2O3
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Curcumin pyrazole

  • Relevance: Curcumin pyrazole shares a core structure with the target compound, "3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one". Both compounds feature a pyrazole ring connected to a substituted phenyl group through a linker moiety. The study describing a di-Mannich derivative of curcumin pyrazole highlights the modification strategies employed to enhance the solubility of pyrazole-containing compounds. [] (https://www.semanticscholar.org/paper/f72258609678420dcaa0b5d59bb0d364a59cdacf)

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that demonstrates improved cutaneous safety compared to its predecessor, compound 1. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and low activity in inducing HaCaT apoptosis. [] (https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e)

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 (11l) is a potent and selective PI3K inhibitor with high unbound exposure and robust in vivo antitumor activity. It effectively suppresses tumor growth in a mouse xenograft model at low drug dose levels. [] (https://www.semanticscholar.org/paper/41cb90cfabba51b9faec71e02b6648e9154cc4d4)

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. This compound demonstrates potential as a therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK signaling cascade. [] (https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b)

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound is a newly synthesized heterocycle derived from 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. Its structure was confirmed through X-ray diffraction and spectral analyses. [] (https://www.semanticscholar.org/paper/6291b85132b2dd968f203f4622f46f9b8e1bb6ca)

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: DRC-KS1 is a novel molecule identified through computational docking models as a potential inhibitor of Staphylococcus aureus sortase A. It exhibited a minimum inhibitory concentration (MIC) value of 108.2 µg/mL against the bacterium. [] (https://www.semanticscholar.org/paper/5d58d5df3b6778c0a5b47dd1f6b22eb1b19a70d3)

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: DRC-KS2 is another novel molecule identified alongside DRC-KS1 as a potential inhibitor of Staphylococcus aureus sortase A. It exhibited a minimum inhibitory concentration (MIC) value of 45.8 µg/mL against the bacterium. [] (https://www.semanticscholar.org/paper/5d58d5df3b6778c0a5b47dd1f6b22eb1b19a70d3)

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 (Compound 23) is a potent and selective inhibitor of the MET kinase. It displays nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. [] (https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220)

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of pyrazole-based heterocycles linked to a sugar moiety represents a novel molecular framework designed for potential antidiabetic activity. [] (https://www.semanticscholar.org/paper/25b638b41074a121d9b7e07deb54a321a2272d56)

Properties

Product Name

(E)-3-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

IUPAC Name

(E)-3-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

Molecular Formula

C21H18F2N2O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H18F2N2O3/c1-25-18(9-10-24-25)19(26)6-3-14-4-7-20(27-2)15(11-14)13-28-21-8-5-16(22)12-17(21)23/h3-12H,13H2,1-2H3/b6-3+

InChI Key

KJMIEIDQLMXPQB-ZZXKWVIFSA-N

SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.